molecular formula C14H21N3O4S B5299842 2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B5299842
M. Wt: 327.40 g/mol
InChI Key: ODMNPOZDSPZGJD-UHFFFAOYSA-N
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Description

2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as BAY-43-9006 and is used in the treatment of cancer. It is a potent inhibitor of several protein kinases that are involved in the growth and proliferation of cancer cells.

Mechanism of Action

BAY-43-9006 works by inhibiting the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. It inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. BAY-43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.
Biochemical and Physiological Effects:
BAY-43-9006 has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. BAY-43-9006 also inhibits angiogenesis, which reduces the blood supply to cancer cells and inhibits their growth. Additionally, BAY-43-9006 has been shown to have anti-inflammatory properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

BAY-43-9006 has several advantages for lab experiments. It is a potent inhibitor of several protein kinases, making it a valuable tool for studying the role of these kinases in cancer cells. BAY-43-9006 has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its anticancer properties. However, BAY-43-9006 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and techniques for synthesis and analysis. Additionally, BAY-43-9006 has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of BAY-43-9006. One direction is to investigate its potential for combination therapy with other anticancer agents. BAY-43-9006 has been shown to enhance the anticancer effects of several chemotherapy drugs, including doxorubicin and gemcitabine. Another direction is to explore its potential for the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to understand the mechanisms of resistance to BAY-43-9006 and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of BAY-43-9006 involves several steps. The starting material is 4-chloro-3-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylsulfonylamine to form the methylsulfonyl derivative. The methylsulfonyl derivative is then reacted with 2-(4-morpholinyl)ethylamine to form BAY-43-9006.

Scientific Research Applications

BAY-43-9006 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of cancer cells by targeting several protein kinases, including RAF kinase, VEGFR, and PDGFR. BAY-43-9006 has been used in preclinical and clinical trials for the treatment of various types of cancer, including liver, kidney, and thyroid cancer.

properties

IUPAC Name

2-(methanesulfonamido)-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(19,20)16-13-5-3-2-4-12(13)14(18)15-6-7-17-8-10-21-11-9-17/h2-5,16H,6-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMNPOZDSPZGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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